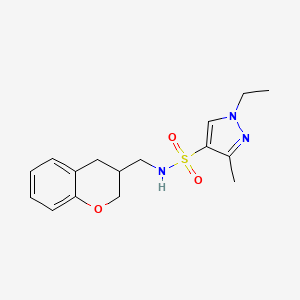

![molecular formula C13H12N2O5S2 B5514492 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)

4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of complex organic compounds, including those with benzoic acid derivatives, sulfonyl groups, and heterocyclic components such as thiophene, is of significant interest in the fields of supramolecular chemistry, pharmaceutical science, and material science. These compounds often exhibit unique chemical behaviors due to their intricate structures and the interactions between their functional groups.

Synthesis Analysis

The synthesis of complex molecules often involves multistep reactions that can include cyclization, substitution, and functional group transformations. For instance, the preparation of cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides) has seen advancements due to their importance in sulfur-containing compound synthesis, showcasing the methodology applicable to constructing molecules with specific functionalities and structural features similar to the compound (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using spectroscopic techniques such as IR, NMR, or MS. These techniques provide insights into the compound's framework and the electronic environment of specific atoms or groups within the molecule. Structural studies have revealed the proton donor properties and charge distribution in carbanions, aiding in understanding the reactivity and stability of complex molecules (Binkowska, 2015).

Chemical Reactions and Properties

Complex organic molecules participate in a variety of chemical reactions, including those involving deprotonation, nucleophilic substitution, and electron transfer processes. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as by the molecule's overall structural conformation. The study of disulfonyl carbon acids, for example, highlights the importance of sulfonyl groups in determining the acidity and reactivity of carbon acids (Binkowska, 2015).

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors for Ophthalmic Applications A series of benzamides incorporating 4-sulfamoyl moieties, closely related to the compound of interest, have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms II, VII, and IX, with implications for the treatment of glaucoma and other eye disorders due to their ability to lower intraocular pressure (Abdoli et al., 2018).

Anticancer Applications Indapamide derivatives, structurally related to benzoic acid sulfonamides, have been investigated for their proapoptotic activity on melanoma cell lines, demonstrating the potential of benzoic acid derivatives in cancer treatment (Yılmaz et al., 2015).

Antiarrhythmic Activity Compounds featuring the 4-[(methylsulfonyl)amino]benzamide scaffold have exhibited Class III antiarrhythmic activity, providing a basis for the development of new therapeutic agents in the treatment of arrhythmias (Ellingboe et al., 1992).

Development of Photosensitive Materials The development of positive-type photosensitive materials based on branched polyamides and diazonaphthoquinone, utilizing similar functional groups, highlights the utility of such compounds in advanced material science applications (Xiao et al., 2006).

Spectrophotometric Determination of Metals Derivatives of 2-(2-thiazolylazo)-5-(sulfomethylamino)benzoic acid have been synthesized for the selective and sensitive spectrophotometric determination of cobalt, showcasing the applicability of benzoic acid derivatives in analytical chemistry (Wada et al., 1982).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-10(7-21-11)22(19,20)15-9-4-2-8(3-5-9)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVGEPJALPZMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)